molecular formula C12H7F3O B11882969 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde

2-(Trifluoromethyl)naphthalene-5-carboxaldehyde

Cat. No.: B11882969
M. Wt: 224.18 g/mol
InChI Key: AURSMVMRZOVFEG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H7F3O. It is a derivative of naphthalene, where a trifluoromethyl group is attached at the second position and a carboxaldehyde group at the fifth position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)naphthalene-5-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-5-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)naphthalene-6-carboxaldehyde
  • 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde
  • 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde

Uniqueness

2-(Trifluoromethyl)naphthalene-5-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and carboxaldehyde groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and other similar compounds .

Properties

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

IUPAC Name

6-(trifluoromethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H7F3O/c13-12(14,15)10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-7H

InChI Key

AURSMVMRZOVFEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C=O

Origin of Product

United States

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